C18H17ClFN5OS

Description

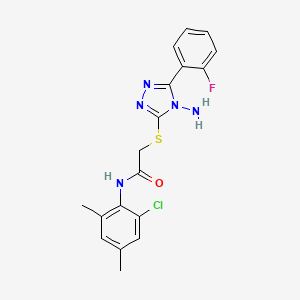

Structure

3D Structure

Properties

Molecular Formula |

C18H17ClFN5OS |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C18H17ClFN5OS/c1-10-7-11(2)16(13(19)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-14(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |

InChI Key |

DYRYSDIQBZGIAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of C18h17clfn5os

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of C18H17ClFN5OS

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule researchgate.netazolifesciences.com. For a compound like this compound, a combination of 1D and 2D NMR techniques is typically employed.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. Each unique proton environment in this compound will give rise to a distinct signal in the ¹H NMR spectrum. The chemical shift (δ, measured in parts per million, ppm) of a proton's signal is influenced by its electronic environment, with electron-withdrawing groups causing deshielding and shifting the signal downfield chemistrysteps.com. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons due to spin-spin coupling, while the integration of the signal peak corresponds to the relative number of protons giving rise to that signal azolifesciences.comconductscience.com.

A typical ¹H NMR analysis for a molecule of this complexity would involve identifying signals corresponding to aromatic protons, aliphatic protons (methyl, methylene, methine), and any protons attached to heteroatoms (e.g., NH, OH, if present).

Illustrative ¹H NMR Data Table for this compound

| Proton Environment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |

| Aromatic H1 | 7.20 – 7.50 | d | 2 | Protons on a substituted phenyl ring |

| Aromatic H2 | 7.80 – 8.10 | s | 1 | Proton on a substituted phenyl ring |

| Aliphatic CH₃ | 1.00 – 1.30 | s | 3 | Methyl group |

| Aliphatic CH₂ | 1.50 – 2.00 | m | 2 | Methylene group |

| CH attached to N/O | 3.50 – 4.50 | m | 1 | Methine group adjacent to a heteroatom |

| NH (if present) | Variable (e.g., 5-9) | s | 1 | Proton on a nitrogen atom |

| OH (if present) | Variable (e.g., 2-5) | s | 1 | Proton on an oxygen atom |

Note: The specific chemical shifts, multiplicities, and integrations are hypothetical and would depend on the actual molecular structure of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To resolve ambiguities and establish detailed connectivity, two-dimensional (2D) NMR techniques are crucial for complex molecules like this compound researchgate.net.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings (¹H-¹H correlation), indicating which protons are adjacent to each other through chemical bonds. This helps in piecing together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These techniques establish correlations between protons and the carbons to which they are directly attached (¹H-¹³C correlation). This is invaluable for assigning ¹³C NMR signals based on their corresponding ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is particularly useful for connecting different molecular fragments and confirming the positions of substituents.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns currenta.demdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion of this compound with high precision (typically to four decimal places) currenta.de. This precise mass measurement allows for the unambiguous determination of the elemental composition (molecular formula) by comparing the experimental mass to calculated masses of possible elemental formulas. For this compound, the calculated exact monoisotopic mass would be determined, and HRMS would confirm this value, thereby validating the proposed structure. The presence of isotopes, such as chlorine (³⁵Cl and ³⁷Cl), can also be observed and analyzed in HRMS spectra, providing further confirmation of the elemental composition nih.gov.

Illustrative HRMS Data for this compound

| Ion Type | Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Mass Difference (ppm) |

| [M+H]⁺ | C₁₈H₁₈ClFN₅OS⁺ | 393.0841 | 393.0839 | -0.5 |

| [M+Na]⁺ | C₁₈H₁₇ClFN₅OSNa⁺ | 415.0660 | 415.0658 | -0.5 |

Note: The exact masses are calculated based on the provided molecular formula this compound. The observed masses and mass differences are illustrative of what might be obtained from an HRMS experiment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for polar and moderately polar molecules, making it suitable for compounds like this compound currenta.de. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary needle, generating charged droplets. As the solvent evaporates, the charge density increases, leading to the expulsion of gas-phase ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, or adducts with metal ions (e.g., [M+Na]⁺). These ions are then analyzed by the mass spectrometer. ESI-MS is often used in conjunction with tandem mass spectrometry (MS/MS) to induce fragmentation of selected precursor ions, yielding product ions that provide further structural insights currenta.demdpi.com.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation patterns. When this compound is subjected to ionization within a mass spectrometer, it fragments into smaller ions. The analysis of these fragment ions, their mass-to-charge ratios (m/z), and their relative abundances provides critical information about the molecule's architecture libretexts.orgfiveable.memiamioh.edu.

Key aspects of fragmentation pattern analysis include:

Molecular Ion Peak: The peak corresponding to the intact molecule minus an electron ([M]⁺) provides the molecular weight of the compound, which can be compared against the theoretical mass calculated from the formula this compound.

Characteristic Fragments: Specific bonds within this compound are likely to cleave at predictable points, yielding ions characteristic of certain functional groups or structural motifs. For instance, cleavage adjacent to heteroatoms (like N, O, S, Cl, F) or within ring systems can generate diagnostic fragments libretexts.orgmiamioh.edu.

Isotope Peaks: The presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl) and potentially sulfur, will result in characteristic isotopic patterns for fragment ions containing these elements, aiding in their identification fiveable.me.

Common Fragmentation Pathways: Techniques like alpha-cleavage, McLafferty rearrangement, and bond cleavages near electron-rich centers are common fragmentation mechanisms that can be observed and interpreted to confirm structural assignments libretexts.orgfiveable.memiamioh.edu.

By correlating the observed fragmentation patterns with the known chemical behavior of functional groups likely present in this compound, a detailed structural confirmation can be achieved ijrti.orgresolvemass.ca.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that provide complementary information about the functional groups present in a molecule. Both techniques rely on the interaction of electromagnetic radiation with molecular vibrations, but they differ in their physical principles and sensitivities jasco-global.comtriprinceton.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to stretch and bend. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For this compound, the presence of nitrogen, oxygen, sulfur, chlorine, and fluorine suggests a variety of potential functional groups that would yield distinct absorption bands.

Table 1: Typical IR Absorption Ranges for Potential Functional Groups in this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Alcohol/Phenol) | 3200-3600 (broad) | Broad band |

| N-H (Amine) | 3300-3500 (primary, 2 bands) / 3300-3400 (secondary, 1 band) | Sharp to broad bands |

| C=O (Carbonyl) | 1680-1820 | Strong band |

| C-H (Aromatic) | 3000-3100 | Sharp bands |

| C-H (Aliphatic) | 2850-3000 | Sharp bands |

| C=C (Aromatic/Alkene) | 1450-1650 | Moderate bands |

| C-N | 1000-1350 | Variable band |

| C-O (Ether/Alcohol) | 1000-1300 | Strong band |

| C-F | 1000-1400 | Strong band |

| C-Cl | 600-800 | Strong band |

| C-S | 600-800 | Weak to moderate band |

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser). Molecules with polarizable bonds, particularly homonuclear bonds (e.g., C-C, C=C, C≡C), are typically strong Raman scatterers jasco-global.comtriprinceton.organton-paar.com. While complementary to IR, Raman can be more sensitive to non-polar functional groups and skeletal vibrations. The fingerprint region (<1500 cm⁻¹) is also crucial in Raman spectra for identifying the unique vibrational modes of the molecular backbone anton-paar.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment of this compound

UV-Vis spectroscopy probes electronic transitions within a molecule, where electrons are promoted from lower energy ground states to higher energy excited states upon absorption of UV or visible light uni-muenchen.deresearchgate.netlibretexts.orglibretexts.orgelte.hu. The energy required for these transitions corresponds to specific wavelengths of light absorbed by the molecule.

Electronic Transitions: The types of electronic transitions observed depend on the electronic structure of this compound. Common transitions include σ→σ, n→σ, π→π, and n→π. Molecules containing chromophores, such as conjugated π systems, aromatic rings, or lone pairs of electrons (n), are likely to exhibit absorption in the UV-Vis range uni-muenchen.deresearchgate.netlibretexts.orgelte.hu. The presence of nitrogen and potentially aromatic or unsaturated systems within this compound would likely result in characteristic UV-Vis absorption bands.

Purity Assessment: UV-Vis spectroscopy, particularly when coupled with a photodiode array (PDA) detector in High-Performance Liquid Chromatography (HPLC), is a valuable tool for assessing purity. A pure compound typically exhibits a spectrum with sharp, well-defined absorption bands. The presence of impurities can lead to additional absorption bands or distortions in the spectrum. By analyzing the spectral profile across an eluted peak in HPLC, deviations from a pure compound's spectrum can indicate coelution or the presence of impurities uni-muenchen.desepscience.com.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination of this compound

X-ray Diffraction (XRD) and X-ray Crystallography are definitive techniques for determining the precise three-dimensional atomic structure of crystalline solids iastate.eduwikipedia.orguib.nonih.gov.

Solid-State Structure: Single-crystal X-ray diffraction is the gold standard for obtaining complete structural information, including absolute configuration if chiral centers are present. This technique requires obtaining well-formed single crystals of the compound. If single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) can still provide valuable information about crystallinity, phase purity, and unit cell parameters, aiding in material identification and quality control iastate.edu. The crystal structure determination provides unambiguous confirmation of the molecular structure, including the connectivity of atoms and the spatial arrangement of functional groups, which is crucial for understanding the compound's properties wikipedia.orguib.noresearchgate.net.

Microscopic Techniques for Morphological Characterization of this compound

Microscopic techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are employed to visualize and characterize the physical morphology of this compound, particularly if it is prepared as a solid or in particulate form.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology by scanning a focused electron beam across it and detecting scattered or secondary electrons thermofisher.comnanosurf.com. It is excellent for visualizing surface topography, particle shape, and size distribution.

Transmission Electron Microscopy (TEM): TEM utilizes transmitted electrons that pass through a very thin sample to create images. This technique offers higher resolution than SEM and provides detailed information about the internal structure, crystal lattice, and morphology of nanoparticles or thin films thermofisher.comnanosurf.com.

Atomic Force Microscopy (AFM): AFM scans a sharp probe across the sample surface, measuring forces between the probe and the surface to generate a detailed topographic map. It is particularly useful for quantifying surface roughness, identifying surface features, and characterizing materials at the nanoscale, often with high vertical resolution nanosurf.comazom.com.

These techniques collectively offer a comprehensive view of the physical characteristics of this compound, from its bulk surface features (SEM) to its internal ultrastructure (TEM) and nanoscale surface topography (AFM) researchgate.net.

Chromatographic Techniques for Purity Assessment and Impurity Profiling of this compound

Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture, making them critical for assessing the purity of this compound and profiling any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique widely used for analyzing non-volatile and thermally sensitive compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase biomedres.usmedwinpublishers.comajrconline.org.

Purity Assessment: By monitoring the chromatogram, the presence of multiple peaks can indicate impurities. A pure sample should ideally show a single major peak. HPLC coupled with UV-Vis detectors (especially PDA detectors) allows for peak purity analysis by comparing UV spectra across a single chromatographic peak, detecting potential co-elution sepscience.combiomedres.us.

Impurity Profiling: HPLC can effectively separate and quantify known and unknown impurities, degradation products, or process-related contaminants. Developing a robust HPLC method allows for the establishment of a detailed impurity profile, crucial for quality control and regulatory compliance ijrti.orgbiomedres.usresearchgate.netlcms.cz. Techniques like Charged Aerosol Detection (CAD) can offer improved sensitivity for impurities lacking UV chromophores lcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and semi-volatile compounds. Gas chromatography separates components based on their volatility and interaction with a stationary phase, while mass spectrometry provides identification and quantification based on mass-to-charge ratios and fragmentation patterns resolvemass.cabiomedres.usthermofisher.com.

Purity and Impurity Profiling: GC-MS is particularly useful for identifying and quantifying residual solvents or volatile impurities that might be present in the synthesis or formulation of this compound resolvemass.cathermofisher.com. High-Resolution Accurate Mass (HRMS) GC-MS can provide elemental composition information, greatly aiding in the identification of unknown impurities thermofisher.com.

The combined application of these chromatographic techniques ensures a thorough assessment of the purity of this compound and the comprehensive identification and quantification of any accompanying impurities.

Elucidation of the Molecular Mechanism of Action for C18h17clfn5os

Identification and Validation of Specific Biological Targets for C18H17ClFN5OS

There is no published research identifying or validating any specific biological targets for the compound this compound. Scientific investigation into which proteins, enzymes, receptors, or other biomolecules this compound may interact with has not been documented in publicly accessible databases or scholarly articles.

Quantitative Analysis of this compound-Target Binding and Affinity

Due to the lack of identified biological targets, no quantitative analysis of binding affinity (such as Kd, Ki, or IC50 values) for this compound with any biological molecule is available. Such studies are contingent on the prior identification of a specific target.

Modulation of Intracellular Signaling Pathways by this compound

There is no information available describing the effects of this compound on any intracellular signaling pathways. Research into how this compound might alter cellular communication networks, such as kinase cascades or second messenger systems, has not been reported.

Enzymatic Inhibition, Activation, or Allosteric Modulation Profiles of this compound

The enzymatic activity profile of this compound remains uncharacterized. There are no studies available that detail whether this compound acts as an inhibitor, activator, or allosteric modulator of any specific enzymes.

Cellular Uptake, Distribution, and Localization Studies of this compound

No studies have been published regarding the cellular uptake, distribution, or subcellular localization of this compound. The processes by which this compound might enter cells and where it accumulates within them are currently unknown.

Identification and Characterization of Pharmacodynamic Biomarkers for this compound Activity

In the absence of any known biological activity or mechanism of action, no pharmacodynamic biomarkers have been identified or characterized for this compound. Such biomarkers, which would serve as indicators of the compound's effect on the body, have not been established.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C18h17clfn5os

Fundamental Principles of SAR Analysis as Applied to C18H17ClFN5OS Derivatives

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. The core principle of SAR is that the activity of a chemical compound is directly related to its three-dimensional structure. For the derivatives of this compound, SAR studies systematically alter different parts of the molecule to observe the resulting changes in biological effect. This process helps in identifying the key chemical features responsible for the compound's action.

The fundamental assumption underpinning SAR is that a molecule's geometric, steric, and electronic properties are responsible for its physical, chemical, and biological characteristics. By analyzing SAR, researchers can infer the biological activity of a new or untested chemical from the molecular structure of similar compounds whose activities have already been assessed. Modifications to the aromatic rings, the sulfonyl group, the piperazine moiety, and the halogen substituents of this compound would be systematically evaluated to build a comprehensive SAR profile.

Identification of Essential Pharmacophoric Features Governing this compound Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a widely used strategy for discovering new drug candidates. nih.gov For this compound, identifying its pharmacophoric features is crucial to understanding its interaction with its biological target.

The essential pharmacophoric features of this compound and its analogues are likely to include:

Hydrogen Bond Acceptors and Donors: Specific atoms or groups that can form hydrogen bonds with the target protein.

Aromatic Rings: These can engage in pi-pi stacking or hydrophobic interactions.

Hydrophobic Groups: Nonpolar regions of the molecule that can interact with hydrophobic pockets in the target.

Ionizable Groups: Features that can exist in a charged state, facilitating electrostatic interactions.

These features are arranged in a specific three-dimensional orientation that is complementary to the binding site of the target. Ligand-based pharmacophore modeling can be employed when the 3D structure of the target is not available, by superimposing a set of active molecules and extracting common chemical features. nih.gov

| Pharmacophoric Feature | Potential Role in this compound Activity |

| Hydrogen Bond Acceptors | Interaction with key amino acid residues in the binding pocket. |

| Aromatic Rings | π-π stacking interactions, contributing to binding affinity. |

| Hydrophobic Moieties | Occupation of hydrophobic pockets, enhancing binding. |

| Halogen Atoms (Cl, F) | Can act as hydrophobic features and also form halogen bonds. |

| Sulfonyl Group | Potential for hydrogen bonding and polar interactions. |

Correlations Between Structural Modifications and Biological Response in this compound Analogues

Systematic structural modifications of the this compound scaffold are essential to delineate the precise relationship between its chemical structure and biological activity.

Halogen substituents can significantly influence the potency of a drug molecule through various effects, including size, polarity, and electronics. researchgate.netnih.gov In the context of this compound analogues, altering the nature and position of the chlorine and fluorine atoms would be expected to modulate activity. For instance, replacing fluorine with a larger halogen like bromine or iodine could enhance potency due to an increase in size and polarizability, which may lead to stronger interactions with the target. researchgate.netnih.gov In some cases, electron-withdrawing halogen substituents can significantly improve blocking potency. nih.gov

The following table illustrates a hypothetical SAR study on the halogen substituents of a this compound analogue:

| Analogue | R1 Substituent | R2 Substituent | Relative Potency |

| 1 | Cl | F | 1.0 |

| 2 | Br | F | 1.5 |

| 3 | I | F | 2.0 |

| 4 | Cl | Cl | 1.2 |

| 5 | Cl | Br | 1.8 |

The position of substituents on the aromatic rings of this compound is critical for its biological activity. Moving a substituent from one position to another can drastically alter the molecule's shape and its ability to fit into the binding site of its target. Steric hindrance, which refers to the spatial arrangement of atoms or groups that impedes chemical reactions, also plays a crucial role.

For example, a bulky substituent at a position close to the binding interface could prevent the molecule from adopting the optimal conformation for binding, thus reducing its activity. Conversely, a substituent at a different position might enhance binding by making favorable contacts with the target. Studies on other molecular scaffolds have shown that while a hydrophobic group can increase inhibitory activity, steric factors can have the opposite effect. nih.gov A long, flexible side chain might prevent an adequate fit into the enzyme's catalytic site, thereby decreasing inhibitory capacity. nih.gov

The electronic properties of a molecule, such as the distribution of electron density and the presence of electron-donating or electron-withdrawing groups, are fundamental to its binding affinity. Electron-withdrawing groups can affect the electron density of a ring system and its interactions with key residues of a biological target. mdpi.com In some instances, electron-donating substituents can enhance the stability of certain bonds and improve biological activity.

The ionization state of a molecule, which is determined by its pKa and the pH of the surrounding environment, also significantly impacts its binding. An ionizable group may need to be in a specific protonation state (charged or neutral) to form a critical electrostatic interaction with the target protein. Therefore, understanding the electronic landscape and ionization potential of this compound derivatives is essential for optimizing their biological activity.

Development of QSAR Models for Predicting this compound Derivative Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org QSAR models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the need for extensive animal testing. nih.govnih.gov

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Set Collection: A dataset of this compound analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsr.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

QSAR models can provide valuable insights into the structural requirements for the desired biological activity and guide the design of novel this compound derivatives with improved potency and selectivity. mdpi.com

| QSAR Descriptor Class | Examples | Relevance to this compound Activity Prediction |

| Constitutional | Molecular weight, number of atoms | Basic molecular properties influencing bioavailability. |

| Topological | Connectivity indices, shape indices | Describes the topology and shape of the molecule. |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | Encodes information about the 3D structure of the molecule. |

| Electrostatic | Partial charges, dipole moment | Describes the electronic properties and potential for polar interactions. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Provides insights into the reactivity and electronic distribution of the molecule. |

General Principles for the Selection and Calculation of Physicochemical Descriptors

In any QSAR study of a novel compound such as this compound, the initial step involves the selection and calculation of various physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure and properties, which are then correlated with its biological activity. Key categories of descriptors that would be considered include:

Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol and water), this descriptor is crucial for predicting a molecule's ability to cross cell membranes. For this compound, this would be calculated using computational models based on its structural fragments.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability. It provides insights into how the molecule might interact with a receptor through van der Waals forces and is calculated from the molecule's refractive index and molecular weight.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of its frontier orbitals (HOMO and LUMO). For this compound, which contains electronegative atoms like chlorine, fluorine, nitrogen, oxygen, and sulfur, these descriptors would be critical in understanding potential electrostatic interactions with a biological target.

A hypothetical table of calculated physicochemical descriptors for this compound might look like this:

| Descriptor | Description | Hypothetical Calculated Value |

| LogP | Lipophilicity | 3.5 - 4.5 |

| Molar Refractivity | Molecular volume and polarizability | 110 - 120 cm³/mol |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 90 - 100 Ų |

| Number of Hydrogen Bond Donors | Count of N-H or O-H bonds | 1 |

| Number of Hydrogen Bond Acceptors | Count of N, O, S atoms | 7 |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -8.5 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -0.5 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or calculated data for this compound is publicly available.

Framework for Statistical Validation and Robustness of QSAR Models

Once descriptors are calculated for a series of analogues of this compound with known biological activities, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The reliability and predictive power of such a model are assessed through rigorous statistical validation. Key validation metrics include:

Coefficient of Determination (R²): This indicates how well the model fits the training data, with a value closer to 1.0 suggesting a better fit.

Leave-One-Out Cross-Validation Coefficient (Q²): This is a measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model's development. The predictive R² (R²_pred) for the external set is a crucial indicator of the model's real-world applicability.

A summary of statistical validation for a hypothetical QSAR model of this compound analogues could be presented as follows:

| Statistical Parameter | Value | Interpretation |

| R² | > 0.8 | Goodness of fit for the training set |

| Q² | > 0.6 | Good internal predictive ability |

| R²_pred | > 0.6 | Good predictive ability for an external set |

| RMSE | Low value | Low root mean square error indicates better accuracy |

Note: This table represents typical desired values for a robust QSAR model and is not based on actual data for this compound.

Conceptual Approach to Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding of the relationship between the three-dimensional structure of this compound and its activity. These methods are particularly useful for understanding conformational effects.

CoMFA: This technique would involve aligning a set of analogues and calculating their steric and electrostatic fields at various grid points. The resulting data would be used to generate a 3D contour map, highlighting regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This would provide a more comprehensive picture of the structural requirements for the activity of compounds related to this compound.

The output of a 3D-QSAR study would be visualized as contour maps superimposed on the molecular structure, providing a graphical guide for designing more potent analogues.

The Role of Cheminformatics Tools in SAR/QSAR Analysis

A variety of cheminformatics software and tools are indispensable for conducting SAR and QSAR analyses. For a study on this compound, these tools would be used for:

Structure Drawing and Visualization: Software like ChemDraw or MarvinSketch would be used to draw and visualize the 2D and 3D structures of the compounds.

Descriptor Calculation: Programs like Dragon, RDKit, or MOE (Molecular Operating Environment) can calculate a vast array of molecular descriptors. neovarsity.org

Statistical Analysis and Model Building: Statistical software packages such as R, Python (with libraries like scikit-learn), or specialized QSAR software would be used to build and validate the models. neovarsity.org

Data Management: Cheminformatics platforms help in managing the chemical and biological data for large sets of compounds, which is essential for systematic SAR and QSAR studies.

Preclinical Research on C18h17clfn5os

Ex Vivo Investigations of C18H17ClFN5OS Activity

Activity in Isolated Primary Cells or Tissues:There is no information on any ex vivo studies using this compound on primary cells or tissues.

Without any primary or secondary research sources, any attempt to provide the requested article would be speculative and lack the required scientific basis. Further research or declassification of proprietary data would be necessary for any detailed scientific discussion of this compound to take place.

Organotypic Culture Models for this compound Evaluation

Organotypic culture models, which aim to recapitulate the three-dimensional structure and cellular interactions of in vivo tissues, have been employed to evaluate the efficacy of this compound (BAY-299), particularly in the context of the tumor immune microenvironment. nih.govgithub.io These models offer a more physiologically relevant system compared to traditional two-dimensional cell cultures. nih.govnih.gov

In studies on high-grade serous ovarian cancer (HGSC), organoid co-culture systems have been utilized. nih.gov These models, which include both tumor cells and immune cells such as natural killer (NK) cells and T cells, have been instrumental in assessing the immunomodulatory effects of BAY-299. nih.govgithub.io For instance, treatment of NK-tumor cell co-cultures with BAY-299 led to an increase in interferon-gamma (IFNγ) production by NK cells, indicating heightened immune activity. nih.gov This effect was observed both when NK cells were cultured alone and, more significantly, when co-cultured with the HGSC cell line OVCAR8 or an organoid line. nih.gov

Furthermore, organotypic tumor spheroids have been used to model the tumor immune microenvironment and have been proposed as a platform for ex vivo profiling of therapies like immune checkpoint blockade. nih.govrsc.org The use of such models allows for the investigation of complex interactions between cancer cells and immune cells within a more structured environment, providing valuable insights into the potential efficacy of compounds like BAY-299. github.io

In Vivo Efficacy and Proof-of-Concept Studies of this compound in Animal Models

In vivo studies in animal models have been crucial in demonstrating the preclinical efficacy and establishing proof-of-concept for this compound (BAY-299) as a potential therapeutic agent. nih.govnih.gov These studies provide essential information on the compound's ability to inhibit tumor growth in a living organism. theranib.comprobiocdmo.com

The selection of appropriate animal models is critical for the preclinical evaluation of anticancer agents. For this compound (BAY-299), researchers have utilized established cancer models that are relevant to human diseases.

In the context of acute myeloid leukemia (AML), mouse models have been employed to investigate the in vivo effects of targeting TAF1. nih.gov Silencing TAF1 has been shown to inhibit leukemogenesis induced by the AML1-ETO fusion protein in a mouse model, suggesting that TAF1 is a viable therapeutic target in AML. nih.gov

For high-grade serous ovarian cancer (HGSC), in vivo studies have been conducted using mouse models. nih.gov These models are essential for evaluating the efficacy of BAY-299 in a setting that includes a complex tumor microenvironment. github.ioaacrjournals.org The use of such models allows for the assessment of not only the direct effects on tumor cells but also the modulation of the immune response. nih.gov

Pharmacokinetic (PK) studies examine how an organism affects a drug, while pharmacodynamic (PD) studies investigate what the drug does to the organism. nih.govnih.gov Establishing a correlation between the two is a key aspect of preclinical drug development, helping to optimize dosing regimens. nih.gov

While detailed pharmacokinetic and pharmacodynamic data for this compound (BAY-299) in animal models are not extensively reported in the provided search results, the in vivo studies conducted imply that the dosing regimens used were sufficient to achieve a therapeutic effect. nih.govnih.gov For instance, in a study on HGSC, mice were treated with 150 mg/kg of BAY-299 by oral gavage once daily for eighteen days, which resulted in demonstrable efficacy. nih.govaacrjournals.org This suggests that the pharmacokinetic properties of BAY-299 allow for a dosing schedule that maintains a therapeutically active concentration at the tumor site. Further detailed PK-PD modeling would be beneficial to refine dosing strategies for potential clinical applications. mdpi.comnih.gov

Dose-response studies are fundamental in toxicology and pharmacology to determine the relationship between the dose of a substance and its effect on an organism. cmmcp.orgwikipedia.org In preclinical animal studies, these relationships are critical for identifying effective and safe dosage ranges. nih.govresearchgate.net

In vitro studies with this compound (BAY-299) have demonstrated a clear dose- and time-dependent inhibition of cell growth in human AML cell lines MV4-11 and NB4. nih.gov For example, treatment with 4 µM of BAY-299 for 48 hours resulted in total cell death in both cell lines as determined by flow cytometry. nih.gov

In in vivo studies, efficacy endpoints are used to measure the therapeutic effect of a compound. For BAY-299, a key efficacy endpoint in cancer models is the inhibition of tumor growth. nih.govnih.gov In the HGSC mouse model, treatment with BAY-299 demonstrated in vivo efficacy, validating the results observed in co-culture systems. nih.govaacrjournals.org The study reported that administration of 150 mg/kg of BAY-299 via oral gavage once daily for eighteen days was effective. nih.govaacrjournals.org

Another important set of efficacy endpoints relates to the immunomodulatory effects of BAY-299. In the HGSC model, analysis of NK cells after BAY-299 treatment in co-culture systems showed increased proportions of IFNγ+, Ki67+/IFNγ+ double-positive, and CD107a+ NK cells, indicating a more active and cytotoxic state. nih.govaacrjournals.org These findings suggest that BAY-299's efficacy may be mediated, in part, by enhancing the anti-tumor immune response. nih.gov

Interactive Data Table: In Vitro Dose-Response of BAY-299 in AML Cell Lines nih.gov

| Cell Line | Concentration (µM) | Time (hours) | Effect |

|---|---|---|---|

| MV4-11 | 2 and 4 | 96 | Dramatic inhibition of cell growth |

| NB4 | 2 and 4 | 96 | Dramatic inhibition of cell growth |

| MV4-11 | 4 | 48 | Total cell death |

Interactive Data Table: In Vivo Study Design for BAY-299 in a High-Grade Serous Ovarian Cancer Model nih.govaacrjournals.org

| Parameter | Details |

|---|---|

| Compound | This compound (BAY-299) |

| Animal Model | Mouse model of high-grade serous ovarian cancer |

| Dosing Regimen | 150 mg/kg, once per day |

| Route of Administration | Oral gavage |

| Treatment Duration | Eighteen days |

Computational Approaches and Drug Discovery Strategies for C18h17clfn5os

Virtual Screening Techniques for Novel C18H17ClFN5OS Analogues

Virtual screening represents a powerful computational strategy to identify promising lead compounds from large chemical libraries. The application of these techniques to find analogues of this compound would be instrumental in exploring its structure-activity relationship (SAR).

Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, Shape Similarity)

In the absence of a known 3D structure of a biological target, ligand-based virtual screening (LBVS) methods are invaluable. These approaches leverage the information from molecules known to be active. For this compound, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This pharmacophore could then be used as a 3D query to screen large chemical databases for molecules that share these key features.

Another LBVS technique is shape similarity. This method relies on the principle that molecules with similar shapes are likely to have similar biological activities. The 3D shape of this compound would be used as a template to search for compounds with a high degree of shape overlap, thereby identifying potential analogues.

Structure-Based Virtual Screening (e.g., Molecular Docking)

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based virtual screening (SBVS) can be employed. Molecular docking is a primary SBVS technique that predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. In the context of this compound, a library of potential analogues could be docked into the active site of a relevant biological target. The docking scores and predicted binding poses would then be used to rank the compounds, prioritizing those with the most favorable interactions for further investigation.

Molecular Dynamics Simulations for this compound-Target Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of the this compound-target complex, identified through molecular docking, would offer insights into the stability of the binding pose and the key intermolecular interactions that govern the recognition process. These simulations can reveal subtle conformational changes in both the ligand and the target upon binding, which are crucial for understanding the mechanism of action.

Furthermore, conformational analysis of this compound in solution can be performed using MD simulations. This would help to identify the low-energy, biologically relevant conformations of the molecule, which is critical for pharmacophore modeling and understanding its interaction with a binding site.

Cheminformatics and Bioinformatics Applications in this compound Research

Cheminformatics and bioinformatics tools are essential for managing, analyzing, and interpreting the vast amounts of data generated in drug discovery research.

Chemical Space Analysis of this compound and Related Structures

Chemical space analysis involves the visualization and characterization of the structural diversity of a set of compounds. By analyzing the chemical space around this compound, researchers can identify areas of unexplored but potentially fruitful structural modifications. This analysis helps in designing novel analogues with improved properties by mapping physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, across the chemical space.

Database Mining and Library Design (e.g., Molport, ChemDiv, ZINC, ChEMBL)

Large chemical databases are a cornerstone of modern drug discovery. Databases such as ZINC, ChEMBL, Molport, and ChemDiv contain millions of commercially available or synthetically feasible compounds. These databases can be mined using the virtual screening techniques described above to identify analogues of this compound. The results from such mining efforts can inform the design of focused chemical libraries for synthesis and biological testing, thereby accelerating the discovery of new drug candidates.

Application of Machine Learning and Artificial Intelligence in this compound Lead Optimization

The optimization of a lead compound like this compound is a multifaceted process that can be significantly accelerated and refined through the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are adept at navigating the vast chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

Generative models represent another powerful application of AI in this context. These algorithms can design novel molecular structures based on a learned understanding of chemical rules and desired biological activities. For the this compound scaffold, generative models could propose modifications that are likely to enhance its therapeutic potential, offering innovative avenues for lead optimization that may not be apparent through traditional medicinal chemistry approaches.

Table 1: Illustrative Applications of ML/AI in this compound Lead Optimization

| ML/AI Technique | Application for this compound | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel this compound analogues based on their chemical structure. | Prioritization of analogues with the highest predicted potency for synthesis and testing. |

| Generative Adversarial Networks (GANs) | Design novel molecules with the this compound core scaffold that are optimized for specific target interactions. | Discovery of novel and patentable chemical matter with improved therapeutic properties. |

| Recurrent Neural Networks (RNNs) | Generate focused libraries of this compound derivatives with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Reduction in late-stage attrition of drug candidates due to poor pharmacokinetic profiles. |

Fragment-Based Drug Discovery (FBDD) Relevant to the this compound Scaffold

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying novel drug candidates. This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from this initial screen are then grown or linked together to create more potent, lead-like molecules.

For the this compound scaffold, FBDD can be employed to identify key interaction points with its biological target. By deconstructing the this compound molecule into its constituent fragments, researchers can screen these smaller pieces to understand which parts of the molecule are most critical for binding. This information is invaluable for guiding the design of more potent and selective analogues.

High-Throughput Screening (HTS) Methodologies and Data Analysis for this compound Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target. For the this compound scaffold, HTS campaigns would involve the synthesis and screening of a diverse library of analogues to identify those with the most promising activity.

The development of a robust and sensitive assay is the first critical step in any HTS campaign. This assay must be able to accurately and reproducibly measure the biological activity of interest, whether it be enzyme inhibition, receptor binding, or a cellular response. Once the assay is validated, it can be automated to screen thousands or even millions of this compound analogues in a short period.

The vast amount of data generated from an HTS campaign requires sophisticated data analysis techniques to identify true "hits" and eliminate false positives. Statistical methods and data visualization tools are employed to analyze the screening results and prioritize compounds for further investigation. "Hit-to-lead" chemistry efforts then focus on validating the initial hits and optimizing their structure to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a clinical candidate.

Table 2: Key Considerations for HTS of this compound Analogues

| HTS Component | Description | Relevance to this compound |

| Compound Library | A diverse collection of synthesized or acquired chemical compounds. | A library of this compound analogues with systematic variations to explore the structure-activity relationship. |

| Assay Development | Creation of a reliable and sensitive biological assay to measure the desired activity. | The assay must be tailored to the specific biological target of this compound. |

| Automation & Robotics | Use of robotic systems to handle and screen large numbers of compounds efficiently. | Enables the rapid screening of a large this compound analogue library. |

| Data Analysis & Hit Identification | Statistical analysis and computational tools to identify active compounds ("hits") from the screening data. | Crucial for distinguishing true biological activity from experimental noise and identifying the most promising this compound analogues. |

Patent Landscape and Intellectual Property Considerations for C18h17clfn5os

Analysis of Existing Patent Literature Related to C18H17ClFN5OS and its Chemical Class

A thorough analysis of the patent landscape is crucial for any new chemical entity. For a compound with the elemental composition of this compound, which suggests a complex heterocyclic structure, the patent landscape is likely to be dense and competitive. The presence of sulfur and nitrogen indicates a high probability of the core structure being a thiazole, triazole, or a related fused heterocyclic system. These scaffolds are prevalent in medicinal chemistry.

Patent landscape analysis involves a multi-faceted approach to understand the intellectual property surrounding a particular technology or chemical space. greyb.com This analysis can reveal trends in innovation, identify key players, and highlight areas of opportunity or potential infringement risk. greyb.com For the chemical class of substituted aminothiazoles, a patent landscape analysis would typically involve searching patent databases such as those provided by the World Intellectual Property Organization (WIPO), the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO). justia.commdpi.com

The search strategy would focus on patents claiming compounds with similar structural motifs. For instance, a search for "substituted aminothiazoles as kinase inhibitors" or "aminothiazole sulfonamides for immunomodulation" would likely yield a significant number of relevant patents. These patents often feature broad Markush claims that cover a wide range of possible substitutions on a core scaffold, potentially encompassing the specific formula this compound.

A review of the patent literature for this chemical class reveals a strong focus on therapeutic applications. researchgate.net Many patents describe the synthesis and use of these compounds for treating diseases such as cancer, inflammatory disorders, and infectious diseases. researchgate.net The assignees of these patents are typically large pharmaceutical companies and biotechnology firms, indicating a high level of commercial interest in this area.

A key aspect of analyzing the patent literature is to understand the "prior art," which includes all publicly available information before the filing date of a patent application. chemdiv.com For a new compound in this class, a thorough prior art search is the first step in determining its patentability.

Identification of Key Patent Claims and Protection Strategies Relevant to this compound

Within the patent landscape of substituted aminothiazoles, several types of patent claims are commonly employed to protect the intellectual property. Understanding these claims is essential for navigating the development of a new compound like this compound.

Key Types of Patent Claims:

Composition of Matter Claims: These are the most valuable type of claims for a new chemical entity. They protect the molecule itself, regardless of its method of synthesis or use. A typical claim would read: "A compound of Formula (I), or a pharmaceutically acceptable salt thereof, wherein..." followed by a generic structure with variable substituents.

Method of Use Claims: These claims protect the use of a compound for treating a specific disease or condition. For example, "A method of treating cancer in a subject, comprising administering to the subject a therapeutically effective amount of a compound of Formula (I)."

Process Claims: These claims protect a specific method of synthesizing a compound. While generally considered less broad than composition of matter claims, they can be valuable if the synthetic route is novel and inventive.

Formulation Claims: These claims protect a specific pharmaceutical formulation containing the active compound, for example, a tablet, capsule, or injectable solution with specific excipients.

Protection Strategies:

The primary strategy for protecting a new chemical entity is to secure broad composition of matter claims. This provides the strongest and most comprehensive protection. To support these claims, patent applications typically include extensive data on the synthesis and characterization of numerous example compounds, as well as biological data demonstrating their activity and utility.

Another common strategy is to file for multiple layers of protection. This can include filing separate patents for different aspects of the invention, such as new polymorphs, specific formulations, or new medical uses discovered after the initial filing. This "evergreening" strategy can extend the period of market exclusivity for a successful drug.

The table below illustrates the common types of patent claims relevant to a chemical compound like this compound.

| Claim Type | Description | Example (Hypothetical) |

| Composition of Matter | Protects the novel chemical compound itself. | A compound having the structure of Formula X... |

| Method of Use | Protects the use of the compound for a specific purpose. | A method of treating rheumatoid arthritis comprising administering a therapeutically effective amount of a compound of Formula X... |

| Process | Protects the specific method of making the compound. | A process for preparing a compound of Formula X, comprising the steps of... |

| Formulation | Protects the specific pharmaceutical composition. | A pharmaceutical composition comprising a compound of Formula X and a pharmaceutically acceptable carrier. |

Freedom-to-Operate Analysis for Research and Development of this compound Derivatives

A Freedom-to-Operate (FTO) analysis is a critical step for any entity planning to research, develop, and commercialize a new product. wipo.int It aims to determine whether a proposed product or process infringes on the valid intellectual property rights of others. wipo.int For the development of derivatives of a compound like this compound, an FTO analysis is essential to mitigate the risk of costly patent infringement litigation.

The FTO process involves a detailed search and analysis of the patent literature to identify any existing patents with claims that could potentially cover the new derivatives. google.com This analysis is not just a simple keyword search; it requires a deep understanding of patent law and the specific technology area. bindingdb.org

Steps in a Freedom-to-Operate Analysis:

Define the Scope: Clearly define the chemical structures of the planned derivatives and their intended uses.

Patent Searching: Conduct a comprehensive search of patent databases to identify relevant patents and published patent applications. This search should cover all relevant jurisdictions where the product will be developed and marketed.

Claim Analysis: Carefully analyze the claims of the identified patents to determine their scope and whether they read on the proposed derivatives. This is often a complex legal determination.

Risk Assessment: Based on the claim analysis, assess the risk of potential infringement. This may involve obtaining a legal opinion from a patent attorney.

If the FTO analysis identifies a blocking patent, there are several strategies that can be pursued:

Licensing: Obtain a license from the patent holder to practice the invention.

Design Around: Modify the planned derivatives to avoid infringing the patent claims.

Invalidation: Challenge the validity of the blocking patent in court or through administrative proceedings.

Wait for Expiration: If the patent is nearing the end of its term, it may be possible to wait for it to expire before launching the product.

The timing of an FTO analysis is crucial. It should be conducted as early as possible in the research and development process to allow for maximum flexibility in navigating the patent landscape. wipo.int

Strategies for Securing Intellectual Property Rights for Novel this compound Compositions of Matter and Methods of Use

Securing robust intellectual property rights is paramount for the successful commercialization of a new chemical compound. For novel compositions of matter related to this compound and their methods of use, a multi-pronged strategy should be employed.

Key Strategies for Securing IP Rights:

Early and Broad Patent Filing: File a patent application as early as possible to establish a priority date. The initial application should aim for broad claims that cover not only the specific lead compound but also a wide range of related derivatives. This is often achieved through the use of Markush structures in the claims.

Comprehensive Data Support: The patent application must provide sufficient data to support the claims. This includes detailed experimental procedures for the synthesis of representative compounds, characterization data (e.g., NMR, mass spectrometry), and biological data demonstrating the compound's utility.

Layered Protection: As research and development progresses, file additional patent applications to protect new discoveries. This can include new synthetic methods, novel formulations, new medical indications, and specific dosage regimens. This creates a "patent portfolio" that provides multiple layers of defense against competitors.

Global Filing Strategy: Develop a strategic plan for filing patent applications in key commercial markets around the world. This requires an understanding of the patent laws in different jurisdictions.

Trade Secrets: In addition to patents, consider protecting certain aspects of the invention as trade secrets. This may be appropriate for manufacturing processes or other know-how that is not easily reverse-engineered.

The following table outlines a typical timeline and key considerations for securing intellectual property for a new chemical entity.

| Development Stage | Intellectual Property Action | Key Considerations |

| Early Discovery | File a provisional patent application. | Establishes an early priority date and provides one year to gather more data before filing a non-provisional application. |

| Lead Optimization | File a non-provisional patent application (e.g., a PCT application). | Includes detailed data on lead compounds and broad claims covering the chemical space. |

| Preclinical Development | File patent applications on new formulations, polymorphs, and manufacturing processes. | Broadens the patent portfolio and creates additional layers of protection. |

| Clinical Development | File patent applications on new medical uses and dosage regimens. | Can extend market exclusivity and capture the full value of the invention. |

By implementing a comprehensive intellectual property strategy, innovators can protect their investment in research and development and maximize the commercial potential of novel compounds within the chemical class of this compound.

Future Directions and Research Gaps in the Study of C18h17clfn5os

Emerging Methodologies for Enhanced C18H17ClFN5OS Characterization and Analysis

A thorough understanding of the structural and stereochemical properties of this compound is fundamental to elucidating its function. While classical analytical techniques provide a baseline for characterization, emerging methodologies can offer unprecedented detail and insight.

Future research should focus on the application of advanced analytical techniques to fully characterize this compound. High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) can provide not only exact mass and fragmentation patterns but also information about the compound's three-dimensional shape. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional and solid-state NMR, will be crucial for unambiguously determining its complex structure and stereochemistry. mdpi.comnih.gov Computational chemistry, including Density Functional Theory (DFT) calculations, can be employed to predict spectroscopic data and stable conformations, thus complementing experimental findings.

Table 1: Advanced Methodologies for this compound Characterization

| Methodology | Application for this compound | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. | Confirmation of molecular formula and identification of impurities. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Identification of key functional groups and connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of proton and carbon signals. | Unambiguous determination of the molecular structure. |

| X-ray Crystallography | Determination of the three-dimensional atomic structure. | Precise bond lengths, angles, and stereochemistry. |

| Computational Modeling (DFT) | Prediction of spectroscopic properties and molecular orbitals. | Correlation of structure with potential reactivity and electronic properties. |

Exploration of Novel Therapeutic Applications and Biological Targets for this compound

The elemental composition of this compound, featuring halogens and a sulfonamide or related sulfur- and nitrogen-containing moiety, is reminiscent of structures found in many biologically active compounds. This suggests a high potential for therapeutic applications.

A primary future direction is the systematic screening of this compound against a diverse range of biological targets. High-throughput screening (HTS) against panels of cancer cell lines, bacterial strains, and viral assays could rapidly identify potential areas of therapeutic interest. mdpi.commdpi.com Subsequently, target identification and validation studies will be paramount. Techniques such as chemical proteomics, employing affinity-based probes derived from this compound, can be used to isolate and identify its protein binding partners within a cellular context. Furthermore, computational approaches like molecular docking and virtual screening can predict potential biological targets based on the compound's structure, guiding experimental investigations. nih.gov

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in this compound Research

To understand the system-level effects of this compound, an integrated multi-omics approach is essential. This will provide a holistic view of the cellular response to the compound, moving beyond a single target-based perspective.

Future studies should involve treating relevant biological systems (e.g., cells or preclinical models) with this compound and subsequently analyzing the changes in the proteome, metabolome, and transcriptome. Proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can identify alterations in metabolic pathways. Transcriptomics, through techniques like RNA-sequencing, can provide a global view of gene expression changes. The integration of these datasets can help to elucidate the mechanism of action, identify biomarkers of response or toxicity, and uncover novel biological pathways affected by this compound.

Table 2: Hypothetical Multi-Omics Investigation of this compound in a Cancer Cell Line

| Omics Platform | Experimental Approach | Potential Findings |

| Transcriptomics | RNA-Sequencing of treated vs. untreated cells. | Identification of differentially expressed genes and affected signaling pathways. |

| Proteomics | Mass spectrometry-based analysis of protein expression. | Changes in protein levels, post-translational modifications, and protein-protein interactions. |

| Metabolomics | LC-MS or GC-MS analysis of cellular metabolites. | Alterations in metabolic pathways, such as glycolysis or amino acid metabolism. |

| Data Integration | Bioinformatic analysis of combined omics datasets. | Construction of a comprehensive model of the compound's mechanism of action. |

Development of Advanced Delivery Systems for this compound in Preclinical Models

The translation of a promising compound from the laboratory to a clinical setting often hinges on its formulation and delivery. Poor solubility, stability, or unfavorable pharmacokinetic properties can impede the development of an otherwise active molecule.

A significant research gap to be addressed is the development of advanced delivery systems for this compound. Depending on its physicochemical properties, formulation strategies such as encapsulation in nanoparticles (e.g., liposomes or polymeric nanoparticles) could enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. The design of prodrugs of this compound is another avenue to explore, potentially improving its absorption and distribution in preclinical models. These advanced formulations would need to be thoroughly characterized and tested for their efficacy and safety profiles.

Interdisciplinary and Collaborative Research Opportunities for this compound Advancement

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern drug discovery and chemical biology research extends beyond the scope of any single discipline.

Future advancement in the study of this compound will be significantly enhanced by fostering collaborations between synthetic chemists, analytical chemists, computational biologists, pharmacologists, and clinicians. Synthetic chemists can focus on optimizing the structure of this compound to improve its potency and selectivity, while analytical chemists develop robust methods for its detection and quantification. Computational biologists can model its interactions with biological systems, and pharmacologists can investigate its effects in preclinical models of disease. Such a synergistic approach will be critical to accelerating the translation of basic scientific discoveries related to this compound into tangible applications.

Q & A

Q. How can I validate the selectivity of C₁₈H₁₇ClFN₅OS against off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.